ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate

Norepinephrine Transporter NET Inhibition Binding Affinity

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate (CAS 62152-20-9) features C2-ethyl carbamate, unsubstituted N10, and defined 5-oxide (sulfoxide) state. This scaffold delivers differential cholinesterase inhibition—reversible BChE via E-helix π-π interactions vs. pseudoirreversible AChE. Clean N10 eliminates confounding sodium channel activity (cf. moricizine/ethacizine). Applications: selective BChE inhibitor development for neurodegeneration, NET binding studies (IC50 = 90 μM baseline), and sulfoxide metabolite reference standard. Order now for unambiguous cholinesterase SAR.

Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
CAS No. 62152-20-9
Cat. No. B5838080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (5-oxido-10H-phenothiazin-2-yl)carbamate
CAS62152-20-9
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18)
InChIKeyZPXCIVPWYDVLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate (CAS 62152-20-9) Technical Baseline for Procurement


Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate (CAS 62152-20-9) is a phenothiazine derivative characterized by a 5-oxide (sulfoxide) modification and a C2-ethyl carbamate substituent, with molecular formula C15H14N2O3S and molecular weight 302.4 g/mol [1]. This compound belongs to a structurally defined class of phenothiazine carbamates that exhibit atypical, reversible inhibition of butyrylcholinesterase (BChE) while maintaining pseudoirreversible inhibition of acetylcholinesterase (AChE)—a differential mechanism attributable to π-π interactions of the phenothiazine moiety with specific residues in the BChE E-helix [2]. This mechanistic distinction is not shared by conventional carbamates and underpins the compound's potential as a selective BChE inhibitor scaffold.

Why Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate Cannot Be Interchanged with Generic Phenothiazine Analogs


Generic substitution among phenothiazine derivatives fails for ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate because three structural features collectively determine its pharmacological and analytical fingerprint: the 5-oxide (sulfoxide) oxidation state, the C2 ethyl carbamate substituent, and the unsubstituted N10 position. Phenothiazine carbamates as a class exhibit differential cholinesterase inhibition profiles (pseudoirreversible AChE inhibition versus reversible BChE inhibition) that are absent in non-carbamate phenothiazines such as chlorpromazine or promazine [1]. Furthermore, the 5-oxide modification introduces a chiral sulfur center and alters electronic distribution, affecting both target binding and metabolic stability relative to the parent sulfide [2]. Even among phenothiazine carbamates, substitution at N10 (e.g., with morpholinopropionyl in moricizine) introduces additional pharmacology that this compound lacks, making it a distinct chemical entity for research applications where confounding N10-substituent effects must be minimized. The quantitative evidence below demonstrates precisely where these structural differences manifest as measurable functional divergence.

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate (CAS 62152-20-9): Quantitative Differentiation Evidence for Scientific Selection


Norepinephrine Transporter (NET) Binding Affinity: Quantitative Distinction from N10-Substituted Analogs

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate demonstrates measurable binding affinity for the norepinephrine transporter (NET) in vitro, with an IC50 of 90,000 nM (90 μM) in a competitive binding assay using OCT2-expressing HEK293 cells [1]. This activity occurs in the absence of N10 substitution—a structural feature that distinguishes this compound from clinically developed phenothiazine carbamates such as moricizine (ethyl 10-(3-morpholinopropionyl)phenothiazine-2-carbamate) and ethacizine, both of which contain N10-aminoacyl side chains that confer Class I antiarrhythmic activity via sodium channel blockade [2]. The unsubstituted N10 position in ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate provides a cleaner pharmacological starting point for structure-activity relationship (SAR) studies, as NET binding is not confounded by additional N10-driven ion channel effects.

Norepinephrine Transporter NET Inhibition Binding Affinity

Cholinesterase Inhibition Selectivity: Phenothiazine Carbamate Class-Level Differentiation from Conventional Carbamates

Phenothiazine carbamates, as a class including ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, exhibit a mechanistically distinct inhibition profile relative to conventional carbamates: they produce pseudoirreversible inhibition of acetylcholinesterase (AChE) but reversible inhibition of butyrylcholinesterase (BChE) [1]. This contrasts with most carbamates, which act as pseudoirreversible inhibitors of both cholinesterases via covalent modification of the catalytic serine. The reversible BChE inhibition by phenothiazine carbamates is attributable to π-π interactions of the phenothiazine moiety with residues F329 and Y332 in the BChE E-helix, preventing covalent bond formation with the catalytic serine [1]. Mutagenesis studies at A328, F329, or Y332 in BChE restore typical pseudoirreversible inhibition, confirming the E-helix as the mechanistic determinant [1]. While specific IC50 values for ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate against AChE/BChE are not reported in the identified literature, the class-level mechanistic signature is structurally conserved across phenothiazine carbamates bearing the phenothiazine-carbamate scaffold.

Butyrylcholinesterase Acetylcholinesterase Reversible Inhibition

5-Oxide Oxidation State: Structural Distinction from Non-Oxidized Phenothiazine-2-carbamates

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate contains a 5-oxide (sulfoxide) functional group, distinguishing it from the parent phenothiazine sulfide (e.g., ethyl phenothiazine-2-carbamate) and from fully oxidized sulfones (e.g., moricizine sulfone) . The sulfoxide introduces a chiral sulfur center and alters electronic distribution across the tricyclic phenothiazine core. This oxidation state is chemically and metabolically relevant: phenothiazine sulfoxides are established metabolites of antipsychotic phenothiazines (e.g., chlorpromazine sulfoxide, promazine sulfoxide) and may exhibit distinct receptor binding profiles compared to their parent sulfides [1]. In analytical chemistry, the 5-oxide modification influences redox behavior and spectrophotometric properties, making 2,10-disubstituted phenothiazines with defined oxidation states useful as redox indicators and analytical reagents [2].

Sulfoxide Oxidation State Chiral Center

Unsubstituted N10 Position: Pharmacological Distinction from Clinically Utilized Phenothiazine Carbamates

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate retains an unsubstituted N10 position (hydrogen at N10), contrasting sharply with clinically developed phenothiazine carbamates such as moricizine (10-(3-morpholinopropionyl) substituted) and ethacizine (10-(3-diethylaminopropanoyl) substituted) [1]. The N10 substituent in moricizine and ethacizine is essential for their Class I antiarrhythmic activity via cardiac sodium channel blockade [2]. Structure-activity relationship studies of 10-acylaminopropionyl phenothiazine derivatives with varying urethan groups at position 2 (methyl, ethyl, isobutyl) demonstrate that both the N10 substituent and the C2 carbamate ester group independently modulate antiarrhythmic potency [3]. The absence of N10 substitution in ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate eliminates this pharmacophore, providing a scaffold with reduced molecular complexity and fewer off-target liabilities for applications where N10-driven pharmacology is undesirable.

N10-Unsubstituted Scaffold SAR Studies

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate (CAS 62152-20-9): Recommended Application Scenarios Based on Quantitative Evidence


Selective Butyrylcholinesterase (BChE) Inhibitor Scaffold Development

Leverage the class-level differential cholinesterase inhibition mechanism of phenothiazine carbamates—reversible BChE inhibition via E-helix π-π interactions versus pseudoirreversible AChE inhibition—to develop selective BChE inhibitors for neurodegenerative disease research [1]. The unsubstituted N10 and defined 5-oxide state of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate provide a structurally unambiguous starting point for SAR studies aimed at optimizing BChE selectivity while minimizing off-target AChE pseudoirreversible inhibition that characterizes conventional carbamates.

Norepinephrine Transporter (NET) Ligand Optimization Without N10-Pharmacophore Interference

Utilize the documented NET binding affinity (IC50 = 90 μM) of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate as a baseline for medicinal chemistry optimization [1]. The absence of N10 substitution eliminates confounding sodium channel activity present in clinical phenothiazine carbamates like moricizine and ethacizine , enabling clean assessment of C2-carbamate and 5-oxide modifications on NET binding without multi-target pharmacological noise.

Metabolite Identification and Analytical Reference Standard

Employ ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate as a defined 5-oxide (sulfoxide) reference standard for metabolite identification studies of phenothiazine-based compounds. The sulfoxide oxidation state is a common metabolic intermediate for antipsychotic phenothiazines [1], and the 2,10-disubstituted phenothiazine scaffold exhibits distinct redox and spectrophotometric properties useful for analytical method development . The compound's unsubstituted N10 position simplifies mass spectrometric fragmentation patterns relative to N10-substituted clinical analogs.

Chemical Biology Probe for E-Helix-Dependent BChE Interactions

Apply ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate as a chemical biology probe to investigate E-helix-dependent reversible BChE inhibition, a mechanism confirmed by mutagenesis of residues A328, F329, and Y332 that restores pseudoirreversible inhibition [1]. The compound's phenothiazine-carbamate scaffold enables π-π interactions with the BChE E-helix without covalent carbamylation of the catalytic serine, providing a tool to dissect non-covalent binding contributions in cholinesterase pharmacology.

Quote Request

Request a Quote for ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.